2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane
CAS No.:
Cat. No.: VC18046720
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15IO2 |
|---|---|
| Molecular Weight | 270.11 g/mol |
| IUPAC Name | 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane |
| Standard InChI | InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3 |
| Standard InChI Key | BFRPGSSTPVARJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COC(CO1)(C)CI)C |
Introduction
Chemical Identity and Structural Characteristics
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane (IUPAC name: 5-(iodomethyl)-2,5-dimethyl-1,4-dioxane) is a six-membered cyclic ether featuring a 1,4-dioxane backbone substituted with an iodomethyl group at position 2 and methyl groups at positions 2, 5, and 5. Its molecular formula is C₈H₁₅IO₂, with a molecular weight of 270.11 g/mol. The compound’s stereoelectronic profile is defined by the steric bulk of the methyl groups and the electrophilic iodine atom, which collectively influence its reactivity in substitution and coupling reactions.
Key structural attributes:
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Iodomethyl group: Serves as a versatile leaving group in nucleophilic substitution reactions.
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Methyl substituents: Impart steric hindrance, modulating reaction kinetics and regioselectivity.
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Dioxane ring: Adopts a chair conformation in solution, as confirmed by NMR studies of analogous compounds.
Synthesis and Optimization Strategies
The synthesis of 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane typically proceeds via iodination of a preformed dioxane precursor. A representative route involves:
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Precursor preparation: 2,5,5-Trimethyl-1,4-dioxane is synthesized through acid-catalyzed cyclization of 2,5-pentanediol with acetone.
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Iodination: Treatment with iodine in the presence of triphenylphosphine (PPh₃) or imidazole induces substitution at the methyl group, yielding the iodomethyl derivative.
Critical reaction parameters:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk over-iodination |
| Solvent | Dichloromethane (DCM) | Minimizes side reactions |
| Iodine Equivalents | 1.1–1.3 | Excess iodine reduces purity |
Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity, as verified by HPLC.
Reactivity and Functionalization Pathways
The iodomethyl group’s electrophilicity enables diverse transformations:
Nucleophilic Substitution
Reaction with nucleophiles (e.g., amines, thiols) proceeds under mild conditions:
Example:
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Amination: Treatment with benzylamine in DMF at 60°C yields 2-(benzylaminomethyl)-2,5,5-trimethyl-1,4-dioxane (78% yield).
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed couplings:
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Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives, expanding applications in material science.
Comparative reactivity:
| Reaction Type | Reagent | Yield |
|---|---|---|
| Amination | Benzylamine | 78% |
| Suzuki Coupling | Phenylboronic acid | 65% |
| Methoxylation | NaOMe/MeOH | 82% |
Applications in Medicinal Chemistry
While direct biological data for 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane are sparse, its structural analogs demonstrate promising antiviral and antibacterial activities:
Antiviral activity of dioxane derivatives:
| Compound | EC₅₀ (μM) | Target |
|---|---|---|
| 5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane | 3.4 | Sindbis virus |
| 2,5,5-Trimethyl analog | Data pending | – |
The iodine atom’s role as a hydrogen-bond acceptor may enhance interactions with viral proteases, though further studies are warranted.
Future Research Directions
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Stereoselective synthesis: Developing asymmetric routes to access enantiopure variants for chiral drug intermediates.
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Biological profiling: Systematic evaluation against viral and bacterial targets to quantify therapeutic potential.
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Computational modeling: DFT studies to predict reactivity trends and optimize substitution patterns.
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